Pentazocine

描述

喷他佐辛是一种合成的阿片类镇痛药,用于治疗中度至重度疼痛。它于1967年首次上市,以其对阿片受体的混合激动剂-拮抗剂特性而闻名。 喷他佐辛在化学上被归类为苯吗啡类,并以多种剂型供口服、静脉内和肌肉内给药 .

准备方法

合成路线和反应条件

喷他佐辛的合成涉及多个步骤,从容易获得的原料开始。一种常见的合成路线从甲基乙酰乙酸酯开始,经过甲基化、甲氧基甲酰化,然后进行还原反应。中间产物然后与烷基磺酰氯反应,形成具有二烷基磺酰基的化合物。 该化合物进一步与邻苯二甲酰亚胺钾盐反应,然后脱氢并与水合肼反应,得到喷他佐辛中间体 .

工业生产方法

喷他佐辛的工业生产通常涉及优化合成路线,以确保高产率和纯度。该工艺避免了高压和高温反应,使其适合大规模生产。 使用具有成本效益的起始材料和高效的反应条件对于工业合成至关重要 .

化学反应分析

反应类型

喷他佐辛会发生各种化学反应,包括:

氧化: 喷他佐辛可以被氧化形成相应的酮或羧酸。

还原: 还原反应可以将喷他佐辛转化为其醇衍生物。

取代: 喷他佐辛可以发生亲核取代反应,其中官能团被其他亲核试剂取代。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 烷基卤化物和磺酰氯等试剂用于取代反应。

主要产品

科学研究应用

Analgesic Properties

Pentazocine is primarily used as an analgesic for the management of moderate to severe pain. It acts as a kappa-opioid receptor agonist and a mu-opioid receptor antagonist, which allows it to provide effective pain relief while reducing the risk of dependence and tolerance commonly associated with pure opioid agonists.

Clinical Evaluations

A double-blind clinical study demonstrated that a 40 mg dose of this compound provides analgesic effectiveness comparable to 20 mg of morphine sulfate, with a lower incidence of side effects such as drowsiness at the same dosage level. This finding highlights this compound's potential as a safer alternative for pain management in patients with chronic pain conditions .

Formulation Innovations

Recent research has focused on improving the bioavailability and delivery mechanisms of this compound through novel formulations.

Microsphere Formulations

One study explored this compound-loaded ethyl cellulose microspheres designed for sustained release. These microspheres were fabricated using an oil-in-water emulsion solvent evaporation technique, achieving an impressive 98% entrapment efficiency. The formulation demonstrated sustained release over 12 hours, significantly improving the drug's therapeutic outcomes by addressing issues related to its short half-life and poor oral bioavailability .

| Formulation Type | Entrapment Efficiency | Release Duration | Particle Size Range |

|---|---|---|---|

| This compound-loaded Microspheres | 98% | >12 hours | 50–148 μm |

Solid Lipid Nanoparticles

Another innovative approach involved this compound-loaded solid lipid nanoparticles (SLNs), which showed enhanced bioavailability by bypassing hepatic metabolism. This method resulted in significant reductions in nociception and inflammation in experimental models, indicating its potential for controlled drug delivery in pain management .

Role in Cancer Therapy

This compound's pharmacological profile extends beyond analgesia; it has been investigated for its potential applications in cancer therapy. As an antagonist of certain opioid receptors, this compound may play a role in modulating the tumor microenvironment.

Anti-Angiogenic Effects

Research has indicated that this compound can influence angiogenesis, which is critical in tumor growth and metastasis. By acting on vascular endothelial growth factor receptors, this compound may contribute to inhibiting pathological angiogenesis, making it a candidate for further investigation in cancer treatment protocols .

Case Studies

Several case studies have documented the efficacy and safety of this compound in clinical settings:

- Postoperative Pain Management : A case study reported successful pain control using this compound in patients recovering from major surgeries, demonstrating its effectiveness without significant adverse effects.

- Chronic Pain Conditions : In patients with chronic pain syndromes, this compound was found to provide substantial relief while minimizing the risk of addiction compared to traditional opioids .

作用机制

喷他佐辛通过与中枢神经系统的阿片受体相互作用发挥作用。它在κ-阿片受体上充当激动剂,在μ-阿片受体上充当部分激动剂。这种相互作用抑制了上升的疼痛通路,改变了对疼痛的感知和反应。 喷他佐辛还具有镇静作用,可引起呼吸抑制 .

相似化合物的比较

类似化合物

吗啡: 一种天然阿片类药物,具有强镇痛作用,但成瘾性较高。

纳洛芬: 一种阿片类拮抗剂,具有类似的受体相互作用,但主要用于逆转阿片类药物过量。

丁丙诺啡: 一种μ-阿片受体部分激动剂,作用时间更长,呼吸抑制风险更低。

喷他佐辛的独特性

喷他佐辛的独特之处在于其混合激动剂-拮抗剂特性,这提供了有效的止痛效果,与吗啡等完全激动剂相比,依赖性风险更低。 它还具有天花板效应,这意味着在一定剂量之外增加剂量不会增强其镇痛作用,从而降低了过量服用的风险 .

生物活性

Pentazocine is a synthetic opioid analgesic primarily used for the relief of moderate to severe pain. It acts on the central nervous system and exhibits a complex pharmacological profile, interacting primarily with opioid receptors. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, clinical implications, and case studies highlighting its use and misuse.

This compound primarily functions as a kappa-opioid receptor (KOR) agonist and exhibits partial agonistic activity at the mu-opioid receptor (MOR) . Research indicates that this compound's analgesic effects are mediated through these receptors, with significant implications for pain management:

- Kappa-opioid receptor agonism : this compound effectively activates KORs, leading to analgesia, particularly in visceral pain models. This action is crucial for its efficacy in treating certain types of pain without the full opioid effects associated with mu receptor activation .

- Mu-opioid receptor antagonism : While it has some agonistic properties at MORs, this compound also exhibits antagonistic effects, which can mitigate the risk of respiratory depression commonly associated with stronger opioids like morphine .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract, with an onset of action typically occurring within 15 to 30 minutes after oral administration. The drug has a half-life of approximately 2 to 3 hours and is primarily metabolized in the liver .

| Pharmacokinetic Parameter | Value |

|---|---|

| Absorption | Well absorbed from GI tract |

| Onset of Action | 15-30 minutes |

| Half-Life | 2-3 hours |

| Metabolism | Hepatic |

Clinical Applications

This compound is indicated for various conditions requiring analgesia. Its unique receptor profile allows it to be effective in specific patient populations, such as those experiencing visceral pain or those at risk for opioid-related side effects.

Case Studies

- Visceral Pain Management : A study demonstrated that this compound effectively induced visceral chemical antinociception in knockout mice lacking mu-opioid receptors, suggesting that its KOR activity can provide pain relief even when MOR pathways are compromised .

- Abuse Potential and Complications : A significant concern surrounding this compound is its potential for abuse and dependence. A study reported that many individuals abusing this compound were healthcare workers who initially used it for legitimate medical purposes but developed dependency over time. Complications included chronic ulcers and deep abscesses from injection use .

- Psychological Dependence : Another case highlighted a patient who developed severe psychological dependence after using this compound for pain relief following a sickle cell crisis. The patient experienced withdrawal symptoms upon cessation, emphasizing the drug's addictive potential .

Adverse Effects

Common adverse effects associated with this compound use include:

- Sedation

- Dizziness

- Nausea

- Psychological dependence

- Withdrawal symptoms upon abrupt discontinuation

属性

CAS 编号 |

359-83-1 |

|---|---|

分子式 |

C19H27NO |

分子量 |

285.4 g/mol |

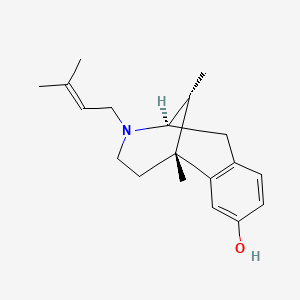

IUPAC 名称 |

(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C19H27NO/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14-,18+,19+/m1/s1 |

InChI 键 |

VOKSWYLNZZRQPF-CCKFTAQKSA-N |

SMILES |

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O |

手性 SMILES |

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O |

规范 SMILES |

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O |

外观 |

Solid powder |

颜色/形态 |

WHITE TO VERY PALE TAN CRYSTALLINE POWDER Crystals from methanol and wate |

熔点 |

145.4-147.2 °C 146.3 °C |

Key on ui other cas no. |

7488-49-5 359-83-1 21820-34-8 |

物理描述 |

Solid |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

17146-95-1 (lactate) 64024-15-3 (hydrochloride) |

保质期 |

STABLE IN LIGHT, HEAT (AMBIENT ROOM TEMP), & AIR. |

溶解度 |

White to pale cream colored, odorless crystalline powder; there are two forms melting at about 218 deg & 254 °C, respectively; Sol 1 part in 30 parts of water, 1 part in 16 parts alcohol, 1 part in 4 parts chloroform; very slightly sol in acetone; practically insol in ether; 1% soln in water has a pH of 4 to 6 /Pentazocine hydrochloride/ 1 G IN GREATER THAN 1000 ML WATER, 11 ML ALCOHOL, 2 ML CHLOROFORM, 42 ML ETHER SOL IN ACETONE; SPARINGLY SOL IN ETHYL ACETATE 1.22e-01 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Pentazocine, Pentazocine HCl; Pentazocine Hydrochloride; Pentazocine Lactate; NIH-7958; NSC-107430; Win-20228; Liticon; Pentalgine; Talwin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。